5-Allyl-6-imino-5-(1-methyl-2-pentynyl)hydrouracil
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Allyl-6-imino-5-(1-methyl-2-pentynyl)hydrouracil involves multiple steps. The starting materials typically include uracil derivatives, which undergo alkylation and subsequent reactions to introduce the allyl, imino, and pentynyl groups . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. when produced on a larger scale, the process involves optimizing the reaction conditions to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
5-Allyl-6-imino-5-(1-methyl-2-pentynyl)hydrouracil can undergo various chemical reactions, including:
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions . The conditions vary depending on the desired reaction, but they generally require controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Scientific Research Applications
5-Allyl-6-imino-5-(1-methyl-2-pentynyl)hydrouracil has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and studies involving nucleic acid analogs.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: While less common, it can be used in the development of specialized biochemical products.
Mechanism of Action
The mechanism of action of 5-Allyl-6-imino-5-(1-methyl-2-pentynyl)hydrouracil involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
5-Allyl-6-imino-5-(1-methyl-2-pentynyl)uracil: Similar in structure but lacks the hydroxyl group.
5-Allyl-6-imino-5-(1-methyl-2-pentynyl)thymine: Contains a methyl group instead of a hydroxyl group.
5-Allyl-6-imino-5-(1-methyl-2-pentynyl)cytosine: Has an amino group instead of a hydroxyl group.
Uniqueness
The uniqueness of 5-Allyl-6-imino-5-(1-methyl-2-pentynyl)hydrouracil lies in its specific functional groups, which confer distinct chemical and biological properties. These properties make it particularly useful in proteomics research and other specialized applications .
Properties
IUPAC Name |
6-amino-5-hex-3-yn-2-yl-5-prop-2-enylpyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-4-6-7-9(3)13(8-5-2)10(14)15-12(18)16-11(13)17/h5,9H,2,4,8H2,1,3H3,(H3,14,15,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRRJQCIUUXKJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CC(C)C1(C(=NC(=O)NC1=O)N)CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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